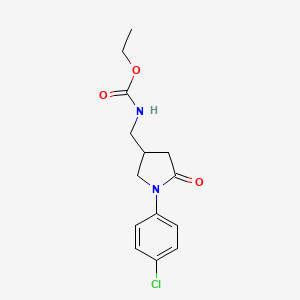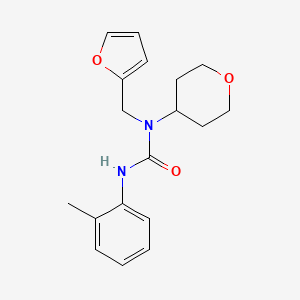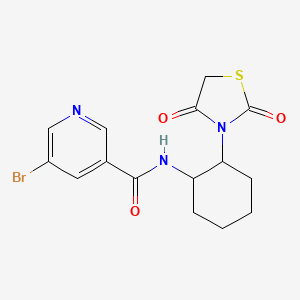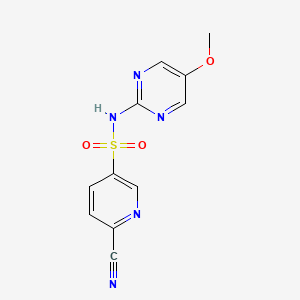
1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid, also known as Boc-L-Pro-Val-OBzl, is a chemical compound that has been widely used in scientific research. This compound is a derivative of the amino acid proline and is commonly used in the synthesis of peptides and proteins. In
作用机制
1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl acts as a protecting group for the amino acid proline. It is used to protect the amino group of proline during peptide synthesis, as the unprotected amino group can react with other reagents and lead to unwanted side reactions. 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl can be easily removed from the peptide using acid-catalyzed hydrolysis.
Biochemical and Physiological Effects
1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl itself does not have any biochemical or physiological effects, as it is used as a building block for the synthesis of peptides and proteins. However, the peptides and proteins synthesized using 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl can have a wide range of biochemical and physiological effects depending on their sequence and structure.
实验室实验的优点和局限性
One of the main advantages of using 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl in peptide synthesis is its stability. It is a stable compound that can be stored for long periods without degradation. It is also easy to handle and can be synthesized in high purity.
One of the limitations of using 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl is its cost. It is a relatively expensive compound compared to other amino acid derivatives. It also requires the use of toxic reagents such as benzyl bromide, which can be hazardous to handle.
未来方向
There are several future directions for the use of 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl in scientific research. One area of interest is the development of new peptidomimetics for drug discovery. Peptidomimetics are compounds that mimic the activity of natural peptides and proteins, and they have the potential to be used as therapeutics for a wide range of diseases.
Another area of interest is the development of new methods for peptide synthesis using 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl. Researchers are exploring new ways to synthesize peptides and proteins more efficiently and with higher purity. This could lead to the development of new drugs and therapies for a wide range of diseases.
Conclusion
In conclusion, 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl is a valuable compound in scientific research, particularly in the synthesis of peptides and proteins. Its stability and ease of handling make it a useful building block for the development of new compounds for drug discovery. While it has some limitations, researchers are exploring new ways to use 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl in the development of new therapeutics for a wide range of diseases.
合成方法
The synthesis of 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl involves the reaction of Boc-L-proline with N-Boc-L-valine and benzyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate. The product is then purified using column chromatography to obtain 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl in high purity.
科学研究应用
1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of cyclic peptides and peptidomimetics. These compounds have a wide range of applications in drug discovery, as they can mimic the activity of natural peptides and proteins.
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-9(15)7-13(10(16)17)5-6-14(8-13)11(18)19-12(2,3)4/h5-8H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXTUIQZLHZLEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-morpholino-10,11-dihydrocyclopenta[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8(9H)-one](/img/structure/B2355115.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide](/img/structure/B2355116.png)

![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2355118.png)
![5-fluoro-6-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2355121.png)



![Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2355125.png)
![5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide](/img/structure/B2355128.png)
![2-((3-nitrobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2355129.png)
